![molecular formula C24H24Br4N2O2 B14186812 4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) CAS No. 917981-05-6](/img/structure/B14186812.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and dibromobenzonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) typically involves the reaction of 2,2’-[Decane-1,10-diylbis(oxy)]dibenzaldehyde with appropriate brominating agents under controlled conditions. The reaction mixture is often refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) has several scientific research applications:
Materials Science: It can be used in the synthesis of advanced polymers and materials with specific properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Bis(4-hydroxydiphenoxy)decane: Similar in structure but with hydroxyl groups instead of bromine atoms.
1,1′-[1,10-Decanediylbis(oxy-3,1-phenylene-2,1-ethanediyl)]bis[4-(2-methoxyphenyl)piperazine]: Another related compound with different functional groups.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is unique due to its specific combination of bromine atoms and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Propiedades
Número CAS |
917981-05-6 |
|---|---|
Fórmula molecular |
C24H24Br4N2O2 |
Peso molecular |
692.1 g/mol |
Nombre IUPAC |
3,5-dibromo-4-[10-(2,6-dibromo-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H24Br4N2O2/c25-19-11-17(15-29)12-20(26)23(19)31-9-7-5-3-1-2-4-6-8-10-32-24-21(27)13-18(16-30)14-22(24)28/h11-14H,1-10H2 |
Clave InChI |
PARXHIKGYOVSOX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCCCCCCCCCOC2=C(C=C(C=C2Br)C#N)Br)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


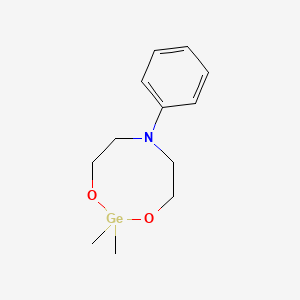
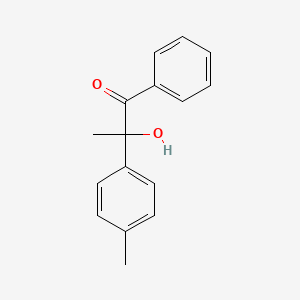
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)
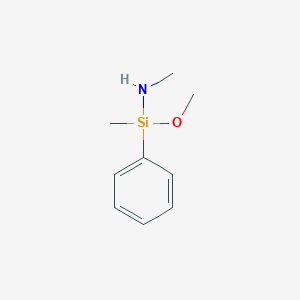

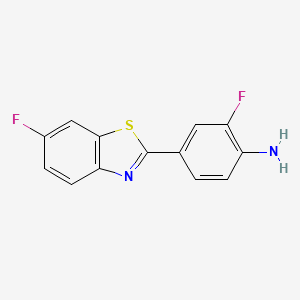
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
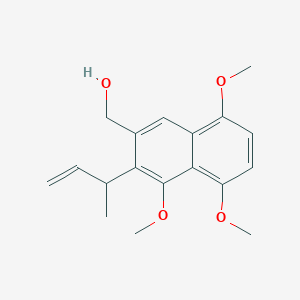


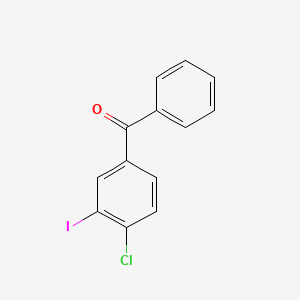
![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)
